molecular formula C16H11NO3 B2689418 2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid CAS No. 32366-58-8

2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid

Cat. No. B2689418
CAS RN: 32366-58-8
M. Wt: 265.268
InChI Key: VECNLFVATDBRIW-UHFFFAOYSA-N
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Description

“2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid” is a compound that has been studied for its potential applications in medicinal chemistry . It is a derivative of quinoline, a heterocyclic compound that has been extensively used in the synthesis of various bioactive compounds .


Synthesis Analysis

The synthesis of quinoline derivatives, including “2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid”, has been reported in several studies. For instance, one study reported the synthesis of quinoline-4-carboxylic acid derivatives through a three-component reaction based on the Doebner Hydrogen-Transfer Reaction . Another study reported the rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under InCl3 catalysis and microwave irradiation .


Molecular Structure Analysis

The molecular structure of “2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid” can be analyzed using spectro-analytical data. For instance, one study reported the 1H NMR data of a similar compound, providing insights into its molecular structure .


Chemical Reactions Analysis

Quinoline motifs, including “2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid”, are known to be free radical scavengers . They have been synthesized via various reactions, including the aza-Diels Alder reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid” can be inferred from its molecular structure and synthesis methods. For instance, one study reported that a similar compound was obtained as white crystals with a melting point of 118–120°C .

Scientific Research Applications

Photophysical Properties and Fluorophores

2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid has been studied for its photophysical properties. Research shows that derivatives of this compound can exhibit dual emissions and large Stokes' shift emission patterns, making them useful as fluorophores in various applications. These properties depend on solvent polarity, and the compounds are thermally stable up to 300°C (Padalkar & Sekar, 2014).

Chelating Ion Exchangers

Quinoline-2-carboxylic acids, structurally related to 2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid, have been grafted onto polymers and tested for metal ion extraction from aqueous solutions. The position and nature of substituents on the quinoline ring significantly influence metal ion selectivities, indicating potential for use in environmental and industrial applications (Moberg et al., 1990).

Synthesis and Structural Characterization

Research on the synthesis of quinoline-2-carboxylic acid derivatives highlights their potential in creating structurally diverse molecules. These compounds can serve as intermediates for further chemical transformations, indicating their versatility in organic synthesis and potential pharmaceutical applications (Riego et al., 2005). Additionally, the structural characterization of complexes involving quinoline-2-carboxylic acids provides insights into their potential use in material science and coordination chemistry (Moriuchi et al., 2007).

Analytical Reagent Applications

Quinoline-2-carboxylic acid and its derivatives have been evaluated as analytical reagents. Their ability to form complexes with various metals allows for their use in the gravimetric determination of metals like Cu, Cd, Zn, and Pd (Dutt et al., 1968).

Synthesis of Novel Compounds

The synthesis of novel compounds using quinoline-2-carboxylic acids as intermediates has been extensively studied. These compounds have applications in various fields, including the development of new materials and potential therapeutic agents (Lei et al., 2014).

Safety and Hazards

While specific safety and hazard information for “2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid” is not available in the retrieved papers, similar compounds have been reported to have hazard statements such as H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Future Directions

The future directions for the study of “2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid” and similar compounds lie in their potential applications in medicinal chemistry. For instance, one study reported the discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors, suggesting potential applications in the treatment of cancer .

properties

IUPAC Name

2-(3-hydroxyphenyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-11-5-3-4-10(8-11)15-9-13(16(19)20)12-6-1-2-7-14(12)17-15/h1-9,18H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECNLFVATDBRIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid

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